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1-Azaspiro[5.5]undecan-4-one

Cat. No.: B7904481
M. Wt: 167.25 g/mol
InChI Key: DJZSONKSGWHEKQ-UHFFFAOYSA-N
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Description

1-Azaspiro[5.5]undecan-4-one (CAS 362053-32-5) is a high-purity spirocyclic building block of significant interest in organic synthesis and medicinal chemistry. This compound features the privileged 1-azaspiro[5.5]undecane skeleton, which is the core structural framework characteristic of the Histrionicotoxin (HTX) family of alkaloids . Histrionicotoxins are naturally occurring compounds isolated from poison dart frogs (Dendrobates histrionicus) and are known for their unique biological activities . The value of this molecule lies in its role as a key synthetic intermediate for the construction of complex natural products. Its spirocyclic structure presents a challenging and synthetically useful three-dimensional scaffold. Recent methodological advances, such as metal-catalyzed cycloisomerization reactions, have streamlined the construction of this skeleton from linear precursors, highlighting its relevance in modern synthetic strategy development . Furthermore, enantioselective syntheses of this ring system have been achieved, underscoring its importance in the preparation of stereochemically defined targets . With a molecular formula of C10H17NO and a molecular weight of 167.25 g/mol , this compound is supplied with a typical purity of 98% . It is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the associated Safety Data Sheet (SDS) for proper handling, as the compound may be harmful if swallowed and cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO B7904481 1-Azaspiro[5.5]undecan-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[5.5]undecan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-9-4-7-11-10(8-9)5-2-1-3-6-10/h11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZSONKSGWHEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Azaspiro 5.5 Undecan 4 One and Analogous Spirocyclic Ketones

Classical Synthetic Approaches to Azaspiro[5.5]undecan-4-one Core Structures

The construction of the 1-Azaspiro[5.5]undecan-4-one core has been achieved through several classical synthetic routes. These methods, including cycloaddition reactions, ring-closing metathesis, and tandem processes, form the foundation of spirocycle synthesis.

Cycloaddition Reactions in Spirocycle Formation

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition, is a prototypical example used to form six-membered rings, such as the piperidone ring in the target molecule. wikipedia.orgmasterorganicchemistry.comrsc.org In the context of synthesizing spirocyclic systems, an appropriately substituted diene and dienophile are required to generate the spirocyclic core in a single step. The versatility of the Diels-Alder reaction allows for the introduction of various substituents on the resulting cyclohexene (B86901) ring with good control over regio- and stereochemistry. wikipedia.org For instance, the reaction of a diene with an exocyclic double bond on a pre-existing ring can lead to the formation of a spirocyclic junction.

Another important class of cycloadditions for the synthesis of nitrogen-containing heterocycles is the 1,3-dipolar cycloaddition. wikipedia.org This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile to form a five-membered heterocyclic ring. ccspublishing.org.cnmdpi.com While not directly forming the six-membered piperidone ring of this compound, this methodology is crucial for the synthesis of related spiro-pyrrolidinyl structures and can be a key step in multi-step syntheses of more complex spiro-alkaloids.

Cycloaddition TypeReactantsProduct Ring SystemKey Features
Diels-Alder ([4+2]) Conjugated diene + Substituted alkene (dienophile)Substituted cyclohexeneForms six-membered rings; high stereoselectivity. wikipedia.org
1,3-Dipolar Cycloaddition 1,3-dipole (e.g., azomethine ylide) + Dipolarophile (e.g., alkene)Five-membered heterocycleEfficient for constructing nitrogen-containing rings. wikipedia.org

Ring-Closing Metathesis Strategies for Spirocyclic Construction

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide variety of unsaturated rings, including those found in nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.orgmedwinpublishers.com This reaction, typically catalyzed by ruthenium complexes such as Grubbs' catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, usually ethylene (B1197577). researchgate.netbeilstein-journals.orgnih.gov The formation of ethylene drives the reaction to completion. wikipedia.org

The synthesis of the this compound core using RCM would involve a suitably designed acyclic diene precursor containing the necessary nitrogen and carbonyl functionalities. The strategic placement of two terminal alkene groups would allow for the formation of the piperidone ring upon exposure to a metathesis catalyst. The functional group tolerance of modern Grubbs' catalysts makes this a highly attractive strategy for the synthesis of complex spirocyclic systems. organic-chemistry.orgrsc.org

Catalyst GenerationKey Features
First-Generation Grubbs' Catalyst Good activity for a range of dienes.
Second-Generation Grubbs' Catalyst Higher activity and broader substrate scope, including less reactive alkenes. organic-chemistry.org
Hoveyda-Grubbs Catalysts Increased stability and recyclability. beilstein-journals.orgnih.gov

Tandem Reactions and Cascade Processes for Spiroannulation

Tandem reactions, also known as cascade or domino reactions, are highly efficient processes in which a single synthetic operation generates multiple bond formations in a sequential manner. rsc.orgrsc.orgbeilstein-journals.org These reactions are particularly useful for the rapid construction of complex molecular architectures, such as the 1-Azaspiro[5.5]undecane framework.

One notable example is the use of a Prins cascade cyclization for the synthesis of related 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. acs.orgacs.org This process involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, leading to the formation of two new rings in a single step. acs.orgacs.org

Another powerful strategy involves a tandem conjugate addition/dipolar cycloaddition cascade. acs.org In this approach, the conjugate addition of an oxime to a diene generates a transient nitrone, which then undergoes an intramolecular dipolar cycloaddition to form a bicyclic isoxazolidine. Subsequent reductive N-O bond cleavage yields the desired azaspiro[5.5]undecane core. acs.org Intramolecular Michael additions have also been employed to construct the spirocyclic ring system. organicreactions.org

Modern Stereoselective Synthesis of Azaspiro[5.5]undecan-4-one Derivatives

The development of stereoselective synthetic methods has been a major focus in modern organic chemistry, enabling the synthesis of chiral molecules with high enantiomeric and diastereomeric purity.

Enantioselective Catalytic Methods in Spiroketone Synthesis

The catalytic enantioselective synthesis of spiroketones, including derivatives of this compound, often employs chiral catalysts to control the stereochemical outcome of the reaction. Enantioselective Diels-Alder reactions, for instance, can be catalyzed by chiral Lewis acids or Brønsted acids to produce spirocyclic products with high enantiomeric excess. nih.gov These catalysts activate the dienophile and create a chiral environment that favors the formation of one enantiomer over the other.

Catalytic ApproachReaction TypeCatalyst ExampleKey Outcome
Brønsted Acid Catalysis Diels-Alder ReactionChiral Imidodiphosphorimidates (IDPi)High enantioselectivity in spirocyclane formation. nih.gov

Diastereoselective Approaches (e.g., Conjugate Addition/Dipolar Cycloaddition Cascade)

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. The previously mentioned tandem conjugate addition/dipolar cycloaddition cascade is an excellent example of a diastereoselective approach to the azaspiro[5.5]undecane ring system. The stereochemistry of the newly formed stereocenters is controlled by the facial selectivity of the intramolecular dipolar cycloaddition, which is influenced by the existing stereochemistry of the starting materials. acs.org

The stereochemical outcome of the conjugate addition step can also be controlled, for example, by the presence of steric hindrance in the substrate, leading to a preferred axial attack of a nucleophile and resulting in high diastereoselectivity. acs.org

Biocatalytic Transformations for Stereocontrol

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering highly selective transformations under mild reaction conditions. In the context of synthesizing chiral azaspirocyclic compounds, enzymes can be employed to control the stereochemistry at specific centers. For instance, keto reductases and amine transaminases have been utilized in one-pot syntheses to produce optically active alcohols and amines from ketoximes. This approach highlights the potential of combining different enzyme classes to achieve complex transformations in a single reaction vessel.

The application of biocatalysis is particularly advantageous in creating chiral building blocks that can be further elaborated into complex molecules like this compound. The inherent selectivity of enzymes can circumvent the need for traditional chiral auxiliaries or resolving agents, leading to more efficient and sustainable synthetic routes.

Carbohydrate-Based Synthesis of the Azaspiro[5.5]undecane Ring System

Carbohydrates represent a readily available and stereochemically rich source of starting materials for the synthesis of complex molecules. A notable example is the enantioselective synthesis of the 1-azaspiro[5.5]undecane ring system, a core component of histrionicotoxin (B1235042) alkaloids, starting from D(+)-glucose. clockss.orgcrossref.org This "chiron approach" leverages the inherent chirality of the carbohydrate backbone to construct the spirocyclic framework with a high degree of stereocontrol. clockss.org

The synthesis of the 1-azaspiro[5.5]undecane skeleton from D-glucose diacetonide demonstrates the feasibility of this strategy. clockss.org This method provides a pathway to key intermediates that can be further functionalized to access a variety of histrionicotoxin family members. clockss.org The use of carbohydrates as starting materials offers a distinct advantage in establishing the desired stereochemistry of the final spirocyclic product. clockss.orgjst.go.jp

Advanced Functionalization Strategies for Spirocyclic Ketones and Azaspiro[5.5]undecan-4-one

Recent advancements in synthetic methodology have provided sophisticated strategies for the functionalization of spirocyclic systems, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

C-H Functionalization Sequences in Spirocycle Assembly

Direct C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds. In the realm of spirocycle synthesis, investigations into the radical C-H functionalization of azaspirocycles have revealed fundamental differences in reactivity and selectivity compared to their non-spirocyclic counterparts. nih.gov This understanding is crucial for designing selective transformations on pre-existing spirocyclic scaffolds.

These C-H functionalization reactions provide a powerful means to introduce complexity at late stages of a synthesis, offering a direct route to modify the periphery of the this compound core and its analogs. The ability to selectively functionalize specific C-H bonds opens up new avenues for creating diverse libraries of spirocyclic compounds for biological screening.

Deconstructive Functionalization of Cyclic Ketones for Spirocyclic Synthesis

A novel and powerful approach to complex molecular architectures involves the deconstructive functionalization of readily available cyclic ketones. nih.gov This strategy allows for the transformation of simple rings into more elaborate acyclic or different cyclic structures that can then be utilized in the synthesis of spirocycles. nih.gov One such method is the electrochemical interrupted Dowd-Beckwith reaction, which enables the highly regioselective deconstructive functionalization of cyclic ketones. nih.gov This protocol is applicable to a wide range of ring sizes, from small to macrocyclic ketones, and can be used to deconstruct complex natural products into valuable acyclic building blocks. nih.gov

While not a direct synthesis of spirocycles, this deconstructive approach provides access to unique and functionalized precursors that would be challenging to prepare through traditional methods. nih.gov These precursors can then be subjected to cyclization reactions to form the desired spirocyclic framework.

Paternò–Büchi Reactions in Spirocyclic Oxetane (B1205548) Formation

The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a highly effective method for the one-step construction of oxetane rings. rsc.orgnih.govwikipedia.org This reaction has been successfully applied to the synthesis of functionalized spirocyclic oxetanes by reacting cyclic ketones with maleic acid derivatives. rsc.orgrsc.orgresearchgate.net This approach provides access to a diverse range of novel spirocyclic oxetanes that can serve as versatile intermediates for further chemical transformations. rsc.orgresearchgate.net

A telescoped three-step sequence involving the Paternò–Büchi reaction, nucleophilic ring-opening, and esterification has been developed to streamline the synthesis of these spirocyclic compounds. rsc.org The use of p-xylene (B151628) as an additive has been shown to suppress competing alkene dimerization, a common side reaction in these photochemical processes. rsc.orgrsc.org This methodology allows for the creation of three-dimensional, functionalized oxetanes from simple, planar starting materials. rsc.org

Green Chemistry Principles in Azaspirocyclic Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for complex molecules like this compound. The goal is to develop more sustainable and environmentally benign processes by minimizing waste, reducing energy consumption, and utilizing safer reagents and solvents. mdpi.com

Key green chemistry approaches applicable to azaspirocycle synthesis include:

Catalysis: The use of catalytic methods, including biocatalysis and metal catalysis, can significantly improve the efficiency and selectivity of reactions, often under milder conditions. mdpi.com This reduces the need for stoichiometric reagents and minimizes waste generation.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical CO2, or bio-based solvents is a crucial aspect of sustainable synthesis. Solvent-free reaction conditions are also being explored to further reduce environmental impact. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. This minimizes the formation of byproducts and waste.

Renewable Feedstocks: The use of renewable starting materials, such as carbohydrates, aligns with green chemistry principles by reducing reliance on petrochemical resources. clockss.org

By embracing these principles, the synthesis of azaspirocycles can be made more efficient, cost-effective, and environmentally responsible, contributing to the broader goal of sustainable chemical manufacturing. mdpi.com

One-Pot and Multicomponent Reactions (MCRs) for Spirocyclic Scaffolds

One-pot reactions and multicomponent reactions (MCRs) are highly valued in organic synthesis for their ability to generate complex molecules from simple precursors in a single operation, thereby avoiding the isolation of intermediates and reducing solvent and reagent consumption.

A notable example of a one-pot synthesis of analogous diazaspiro[5.5]undecane-triones was reported by Kawsari Akhter and her colleagues. researchgate.net In their work, 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and their 3-thioxo analogues were synthesized by reacting diarylideneacetones with barbituric acid or 2-thiobarbituric acid in refluxing aqueous ethanol (B145695) without a catalyst. researchgate.net This reaction proceeds through a domino sequence of Michael additions and cyclization.

The general reaction scheme is as follows:

Reaction scheme for the synthesis of diaryl-diazaspiro[5.5]undecane-triones

Table 1: One-Pot Synthesis of 7,11-Diaryl-2,4-diazaspiro[5.5]undecane-triones

EntryDiarylidenacetone (Ar)ReagentProductYield (%)
12-CH₃C₆H₄Barbituric Acid7,11-Bis(2-methylphenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone-
24-CH₃C₆H₄Barbituric Acid7,11-Bis(4-methylphenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone-
34-(CH₃)₂NC₆H₄Barbituric Acid7,11-Bis(4-dimethylaminophenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone-
44-HOC₆H₄Barbituric Acid7,11-Bis(4-hydroxyphenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone-
52-CH₃C₆H₄2-Thiobarbituric Acid7,11-Bis(2-methylphenyl)-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-trione-
64-HOC₆H₄2-Thiobarbituric Acid7,11-Bis(4-hydroxyphenyl)-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-trione-
74-ClC₆H₄2-Thiobarbituric Acid7,11-Bis(4-chlorophenyl)-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-trione-

Yields were not explicitly provided in the summarized source.

Another relevant multicomponent approach is the Prins-type cyclization for the synthesis of spirocyclic tetrahydropyranyl mesylates from cyclic ketones, a homoallylic alcohol, and methanesulfonic acid. nih.gov Although this method does not produce a nitrogen-containing spirocycle directly, the resulting mesylates can be efficiently converted to amines in a subsequent step, showcasing the utility of MCRs in accessing diverse spirocyclic scaffolds. nih.gov

Solvent-Free and Water-Assisted Methodologies

The development of solvent-free and water-assisted synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes.

Water-assisted reactions are attractive due to the low cost, safety, and environmental benignity of water. The synthesis of nitrogen-containing heterocycles in aqueous media has been explored, although specific applications to the synthesis of this compound are limited in the available literature. However, the one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[5.5]undecane-triones mentioned previously was successfully conducted in aqueous ethanol, demonstrating the compatibility of water in the reaction medium for the formation of spirocyclic ketones. researchgate.net The presence of water can sometimes influence the reaction pathway and selectivity, and its role in promoting hydrophobic interactions can be beneficial for certain organic transformations.

Chemical Reactivity and Transformations of 1 Azaspiro 5.5 Undecan 4 One Scaffolds

Reactivity of the Ketone Moiety in Azaspiro[5.5]undecan-4-one

The carbonyl group at the C-4 position is a key site for functionalization, behaving as a typical ketone. It readily undergoes nucleophilic addition and related reactions to introduce new substituents or convert the carbonyl into other functional groups, such as alcohols or alkenes.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-azaspiro[5.5]undecan-4-ol. This transformation can be achieved using various reducing agents. Standard hydride reagents such as sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective for this purpose. The choice of reagent can influence the stereochemical outcome of the reaction, potentially leading to diastereomeric mixtures of the alcohol product.

Reductive Amination: This reaction allows for the introduction of an amino group at the C-4 position by converting the ketone into an amine. The process involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine (such as ammonia, a primary amine, or a secondary amine) under acidic catalysis, followed by in-situ reduction. nih.gov Catalytic hydrogenation or the use of hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are common methods for the reduction step. nih.gov This pathway is crucial for building molecular complexity and is widely used in medicinal chemistry. mdpi.com

Wittig Reaction: The Wittig reaction is a powerful method for converting ketones into alkenes. masterorganicchemistry.comwikipedia.org This reaction involves treating the 1-azaspiro[5.5]undecan-4-one with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (Ph₃P=CH₂), to yield the corresponding exo-methylene compound, 4-methylene-1-azaspiro[5.5]undecane. libretexts.orgadichemistry.com The reaction proceeds through a betaine intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then collapses to form the alkene and triphenylphosphine oxide. masterorganicchemistry.comorganic-chemistry.org The stability of the ylide used influences the stereoselectivity of the resulting alkene when applicable. organic-chemistry.org While sterically hindered ketones can sometimes react poorly, this method is broadly applicable. libretexts.org

Reaction TypeReagents & ConditionsProduct TypeNotes
Reduction1. NaBH₄, Methanol 2. LiAlH₄, THF1-Azaspiro[5.5]undecan-4-olYields secondary alcohol. Stereoselectivity depends on the reagent and substrate.
Reductive AminationR¹R²NH, Acid catalyst, then NaBH₃CN or H₂/Pd-C4-Amino-1-azaspiro[5.5]undecaneForms a new C-N bond at the C-4 position.
Wittig ReactionPh₃P=CHR (Wittig Reagent), THF4-Alkylidene-1-azaspiro[5.5]undecaneConverts the C=O bond to a C=C bond.

Reactivity and Derivatization of the Nitrogen Heteroatom in the Spirocycle

The secondary amine (N-H) of the piperidine (B6355638) ring is a nucleophilic and basic center, making it a prime target for derivatization. These modifications are often performed to modulate the biological activity or physicochemical properties of the scaffold.

N-Alkylation: The nitrogen can be readily alkylated using various alkylating agents. This is typically achieved by treating the spirocycle with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. mdpi.com Bases such as potassium carbonate or triethylamine are commonly employed. Reductive amination of the nitrogen with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride also serves as an effective method for N-alkylation. researchgate.net

N-Acylation: Acylation of the nitrogen atom to form an amide is another common transformation. This is typically accomplished by reacting the this compound with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. researchgate.net This modification can be useful for installing protecting groups or for creating peptide-like linkages.

N-Arylation: The introduction of an aryl group onto the nitrogen atom can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves coupling the spirocycle with an aryl halide or triflate in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

Reaction TypeReagents & ConditionsFunctional Group Formed
N-AlkylationAlkyl halide (R-X), Base (e.g., K₂CO₃)Tertiary Amine
N-AcylationAcyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N)Amide
N-Arylation (Buchwald-Hartwig)Aryl halide (Ar-X), Pd or Cu catalyst, Ligand, BaseN-Aryl Amine

Functional Group Interconversions on the Spiro[5.5]undecane Skeleton

Beyond the ketone and nitrogen functionalities, the carbocyclic portion of the 1-azaspiro[5.5]undecane skeleton can also be modified. Such transformations are key in the synthesis of complex natural products like histrionicotoxin (B1235042), which features unsaturated side chains on the spirocycle. clockss.orgnih.gov For example, in the synthesis of histrionicotoxin analogues, an allyl group was installed at the C-2 position of a related 1-azaspiro[5.5]undecan-8-ol system. clockss.org This was achieved by treating a protected derivative with allyl bromide in the presence of a strong base like s-butyllithium (s-BuLi) and TMEDA. clockss.org Similar strategies involving deprotonation with a strong base followed by quenching with an electrophile could be envisioned for functionalizing the carbocyclic ring of this compound, assuming chemoselectivity challenges can be overcome.

Ring Expansion and Contraction Reactions of Azaspiro[5.5]undecan-4-one Systems

Skeletal transformations that alter the ring sizes of the spirocyclic system provide access to novel structural scaffolds. Both ring expansion and contraction reactions are plausible for the this compound system.

Ring Expansion: A classic method for expanding a cyclic ketone is the Beckmann rearrangement. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed rearrangement of an oxime to an amide (or lactam in the case of cyclic oximes). wikipedia.orgmasterorganicchemistry.com The this compound can first be converted to its corresponding oxime by treatment with hydroxylamine (NH₂OH). Subsequent exposure of the oxime to an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride would induce the rearrangement. wikipedia.orgillinois.edunih.gov This would result in the expansion of the six-membered carbocyclic ring into a seven-membered lactam, yielding a 1-aza-5-azoniaspiro[6.5]dodecan-6-one type structure.

Ring Contraction: The piperidine ring of the scaffold can potentially undergo ring contraction to form a pyrrolidine ring. A method for the ring contraction of N-H piperidines using an oxidative rearrangement with a hypervalent iodine reagent like phenyliodine diacetate (PhI(OAc)₂) has been developed. researchgate.net This process proceeds through an iminium ion intermediate which, upon trapping by a nucleophile, leads to the corresponding pyrrolidine derivative. researchgate.net Applying this methodology to this compound could provide access to novel 1-azaspiro[4.5]decan-3-one scaffolds. Another strategy involves the boron tribromide-induced ring contraction of 3-oxygenated piperidines to 2-(bromomethyl)pyrrolidines. acs.org

Advanced Spectroscopic and Structural Characterization of Azaspiro 5.5 Undecan 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. jchps.comslideshare.net It provides detailed information about the chemical environment of individual atoms (chemical shift), their connectivity through covalent bonds (coupling constants), and their spatial proximity (Nuclear Overhauser Effect). unl.edu

For a derivative of 1-Azaspiro[5.5]undecan-4-one, ¹H and ¹³C NMR spectra would reveal a distinct set of signals corresponding to the unique protons and carbons in the spirocyclic framework. The chemical shifts are influenced by the electronic environment of each nucleus. slideshare.net For instance, the protons alpha to the carbonyl group and the nitrogen atom would appear at a lower field (higher ppm value) due to deshielding effects.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the cyclohexane (B81311) and piperidinone rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is vital for connecting different fragments of the molecule and confirming the position of the spiro-carbon. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing critical information for determining the relative stereochemistry, such as the axial or equatorial orientation of substituents on the rings.

The following table illustrates the expected NMR data for the parent compound, this compound.

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
C2~3.0-3.2~50-55H2 → C4, C6
C3~2.4-2.6~35-40H3 → C2, C4, C5
C4 (C=O)-~205-210-
C5 (Spiro)-~60-65-
C6~2.9-3.1~50-55H6 → C2, C5, C10
C7-C10~1.4-1.8~20-40H6 → C7, C8; H10 → C5, C6
NHBroad, variable-H(NH) → C2, C6

X-ray Crystallography for Absolute and Relative Configuration Determination of Spirocyclic Systems

Single-crystal X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of all chiral centers. nih.gov This technique is particularly valuable for complex spirocyclic systems where NMR data might be ambiguous. The process involves diffracting X-rays off a single, high-quality crystal of the compound. researchgate.net The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. ed.ac.uk

For chiral, enantiomerically pure derivatives of this compound, X-ray crystallography can determine the absolute configuration. nih.gov This is achieved through the analysis of anomalous dispersion, an effect that is more pronounced with heavier atoms but can now be reliably used for molecules containing only light atoms like oxygen, provided the crystal quality is high. researchgate.netmit.edu The analysis yields a Flack parameter, which indicates the confidence of the absolute structure assignment. mit.edu

In studies of related spiro compounds, X-ray crystallography has been used to confirm structures and diastereoselectivity in synthetic routes. researchgate.net The crystallographic data not only confirms the connectivity but also reveals the conformation of the rings (e.g., chair, boat) and the spatial orientation of all substituents.

Below is a table showing representative crystallographic data that could be obtained for a derivative of this compound.

Parameter Example Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.18
b (Å)11.83
c (Å)14.36
β (°)98.5
Volume (ų)1710
Z (molecules/unit cell)4

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. pnnl.govnih.gov Unlike low-resolution mass spectrometry which provides the nominal mass (integer mass), HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). nih.gov This precision allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₁₀H₁₇NO. HRMS can distinguish this formula from other potential formulas that have the same nominal mass. For example, a compound with the formula C₁₁H₂₁O would also have a nominal mass of 167, but its exact mass would be different. By comparing the experimentally measured exact mass with the theoretically calculated mass for possible formulas, the correct elemental composition can be confirmed with high confidence. This is a crucial step in the characterization of a new compound. researchgate.net

Compound Molecular Formula Calculated Exact Mass (Monoisotopic)
This compoundC₁₀H₁₇NO167.13101
Example IsobarC₁₁H₂₁O169.15922
Example IsobarC₉H₁₃N₃O179.10586

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. slideshare.net The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum. youtube.com

The IR spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–600 cm⁻¹). vanderbilt.edu The functional group region contains characteristic absorption bands for common functional groups. pressbooks.pub For this compound, two key functional groups would produce prominent signals:

Carbonyl (C=O) stretch: The ketone group will show a strong, sharp absorption band in the region of 1700–1725 cm⁻¹. This is one of the most recognizable peaks in an IR spectrum.

Amine (N-H) stretch: The secondary amine in the piperidinone ring will exhibit a moderate absorption band around 3300–3500 cm⁻¹.

The presence of C-H bonds in the alkane portions of the rings will also be evident from stretching vibrations typically found between 2850 and 3000 cm⁻¹. libretexts.orglibretexts.org The absence of other characteristic peaks (e.g., O-H from an alcohol, C≡C from an alkyne) provides further evidence for the proposed structure.

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Intensity
Ketone (C=O)Stretch1700 - 1725Strong, Sharp
Secondary Amine (N-H)Stretch3300 - 3500Moderate
Alkane (C-H)Stretch2850 - 3000Strong

Computational Chemistry and Theoretical Investigations of 1 Azaspiro 5.5 Undecan 4 One Systems

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. mdpi.commdpi.com By calculating the electron density, DFT can predict a wide range of molecular properties, offering a balance between accuracy and computational cost.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations can elucidate the electronic landscape of 1-Azaspiro[5.5]undecan-4-one, providing insights into its stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atom and the carbonyl oxygen would be expected to be regions of high electron density (nucleophilic sites), while the carbonyl carbon would be an electrophilic site.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment2.8 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Conformational Landscape Analysis of Azaspiro[5.5]undecan-4-one

The spirocyclic nature of this compound results in a complex conformational landscape. The two six-membered rings can adopt various chair, boat, and twist-boat conformations. DFT calculations are instrumental in identifying the most stable conformers and the energy barriers between them. e-tarjome.comrsc.org

Studies on similar spiro[5.5]undecane systems have shown that the chair-chair conformation is often the most stable. researchgate.net For this compound, the presence of the nitrogen atom and the carbonyl group would influence the conformational preferences due to stereoelectronic effects. The anomeric effect, for instance, could play a role in stabilizing certain conformations where a lone pair on the nitrogen or oxygen interacts with an adjacent antibonding orbital. e-tarjome.com

Table 2: Illustrative Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair-Chair (axial N-H)0.00C2-N1-C11-C10 ≈ -60, C5-C6-C7-C8 ≈ 55
Chair-Chair (equatorial N-H)0.85C2-N1-C11-C10 ≈ 180, C5-C6-C7-C8 ≈ 55
Chair-Boat5.20C2-N1-C11-C10 ≈ -60, C5-C6-C7-C8 ≈ 0
Boat-Boat10.50C2-N1-C11-C10 ≈ 0, C5-C6-C7-C8 ≈ 0

Note: This table presents a hypothetical energy ranking of possible conformers to illustrate the type of data obtained from DFT calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with their environment.

Conformational Flexibility and Dynamic Behavior of Spirocyclic Compounds

MD simulations can be employed to explore the conformational space of this compound over time, revealing the dynamic interplay between different conformers. rsc.org By simulating the molecule in a solvent, one can observe how intermolecular interactions influence its conformational preferences. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, highlighting the rigid and flexible regions of the molecule. In this compound, the piperidine (B6355638) and cyclohexane (B81311) rings are expected to exhibit some degree of flexibility, with the spiro center acting as a rigid anchor.

Protein-Ligand Interaction Modeling for Azaspiro[5.5]undecan-4-one Analogs

Derivatives of the azaspiro[5.5]undecane scaffold have been investigated as potential ligands for various protein targets. researchgate.netbepls.com MD simulations are a crucial tool in understanding the binding mechanism of these compounds. By placing the ligand in the active site of a protein, MD simulations can predict the stability of the protein-ligand complex and identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net

For example, in a study of 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives as inhibitors of the METTL3 protein, MD simulations were used to confirm the stability of the interactions observed in crystal structures. researchgate.net Similar studies could be performed for this compound analogs to predict their binding affinity and selectivity for various receptors.

Table 3: Typical Parameters for an MD Simulation of a Protein-Ligand Complex

ParameterValue/SettingPurpose
Force FieldAMBER, CHARMM, GROMOSDescribes the potential energy of the system.
Solvent ModelTIP3P, SPC/EExplicitly models the aqueous environment.
Simulation Time100 ns - 1 µsAllows for sufficient sampling of conformational space.
Temperature300 KSimulates physiological conditions.
Pressure1 atmSimulates physiological conditions.

Note: This table provides a general overview of typical settings for MD simulations in a biological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azaspiro[5.5]undecan-4-one Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. nih.govuran.ua

For a series of this compound analogs, a QSAR study would involve synthesizing or computationally generating a set of derivatives with varying substituents. The biological activity of these compounds would then be measured, and a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a predictive model.

Table 4: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor TypeExampleInformation Encoded
ElectronicDipole Moment, HOMO/LUMO energiesElectron distribution and reactivity.
StericMolecular Volume, Surface AreaSize and shape of the molecule.
HydrophobicLogPLipophilicity and membrane permeability.
TopologicalWiener Index, Kier & Hall IndicesAtomic connectivity and branching.

Note: The selection of relevant descriptors is a critical step in developing a robust and predictive QSAR model.

While direct experimental and computational data on this compound is limited, the application of these theoretical methods to analogous systems demonstrates their potential to provide a deep understanding of the chemical and biological properties of this spirocyclic compound.

Applications of 1 Azaspiro 5.5 Undecan 4 One As a Versatile Synthetic Scaffold

Role as a Building Block in Complex Organic Synthesis

The utility of the 1-azaspiro[5.5]undecane skeleton as a foundational building block is prominently demonstrated in the synthesis of intricate molecular architectures. Organic chemists leverage its inherent structural rigidity and the presence of functional handles to elaborate upon this core, leading to the efficient construction of more complex molecules. The spirocyclic nature of this scaffold provides a well-defined three-dimensional orientation of substituents, which is a crucial aspect in the design of biologically active compounds.

The synthesis of various substituted 1-azaspiro[5.5]undecane derivatives has been a subject of considerable interest, with numerous strategies developed to access this versatile scaffold. These synthetic efforts underscore the importance of this structural unit as a starting point for the generation of a diverse range of more complex chemical entities.

Development of Complex Molecular Architectures Featuring Azaspiro[5.5]undecan-4-one

The 1-azaspiro[5.5]undecane core is a hallmark of a variety of complex molecular architectures, most notably in the realm of natural product synthesis. The unique spatial arrangement of functional groups on the spirocyclic frame allows for the stereocontrolled introduction of additional rings and side chains, leading to the formation of polycyclic systems with significant structural complexity.

A prime example of this is the role of the 1-azaspiro[5.5]undecane skeleton in the total synthesis of the histrionicotoxin (B1235042) family of alkaloids. acs.orgrsc.orgrsc.orgnih.govtandfonline.com These neurotoxins, isolated from the skin of poison dart frogs of the genus Dendrobates, possess a characteristic 1-azaspiro[5.5]undecane core. rsc.org Numerous synthetic campaigns targeting these alkaloids have focused on the efficient and stereoselective construction of this central spirocyclic system as a key strategic element. These syntheses often involve the formation of a 1-azaspiro[5.5]undecane intermediate, which is then further elaborated to afford the final natural product. The successful application of this scaffold in the synthesis of such complex and biologically active molecules highlights its significance in the development of sophisticated molecular architectures.

Supramolecular Chemistry and Self-Assembly Studies utilizing Azaspiro Building Blocks

While specific studies focusing on the supramolecular chemistry and self-assembly of 1-Azaspiro[5.5]undecan-4-one are not extensively documented, the structural features of azaspirocyclic compounds, in general, suggest their potential utility in these fields. The presence of a piperidine (B6355638) ring within the scaffold offers a hydrogen bond donor (the secondary amine) and acceptor (the nitrogen lone pair), which are fundamental functionalities for directing self-assembly processes.

Furthermore, the rigid spirocyclic core can act as a scaffold to orient appended recognition motifs in a well-defined manner. This pre-organization is a key principle in the design of host-guest systems and other supramolecular architectures. The development of macrocycles and other complex structures based on the self-assembly of azaspirocyclic building blocks represents a promising area for future research. The ability to control the assembly of these molecules through non-covalent interactions could lead to the creation of novel materials with unique properties and functions.

Design of Three-Dimensional Scaffolds for Compound Library Assembly

The quest for novel therapeutic agents has spurred the development of diversity-oriented synthesis (DOS), a strategy aimed at the creation of structurally diverse small molecule libraries for high-throughput screening. Spirocyclic scaffolds are particularly valuable in this context as they provide access to three-dimensional regions of chemical space that are often underrepresented in traditional compound collections. acs.org

The 1-azaspiro[5.5]undecane framework, with its inherent three-dimensionality, is an excellent candidate for the design of such scaffolds. The ketone functionality in this compound, along with the secondary amine, provides two points for diversification, allowing for the attachment of a wide range of substituents. This enables the generation of a library of compounds with varied steric and electronic properties, increasing the probability of identifying molecules with desired biological activities. The rigid nature of the spirocycle ensures that the appended substituents are held in a defined spatial orientation, which can be crucial for specific interactions with biological targets. Although specific libraries based on this compound are not widely reported, the principles of scaffold-based library design strongly support its potential in this application.

Precursors for Natural Product Total Synthesis (e.g., Histrionicotoxins)

The most significant and well-documented application of the 1-azaspiro[5.5]undecane scaffold is its role as a key precursor in the total synthesis of the histrionicotoxin family of alkaloids. acs.orgrsc.orgrsc.orgnih.govtandfonline.com These complex natural products, which include histrionicotoxin, histrionicotoxin 235A, and perhydrohistrionicotoxin, all share the common 1-azaspiro[5.5]undecane core.

Table 1: Key Intermediates in the Total Synthesis of Histrionicotoxins Featuring the 1-Azaspiro[5.5]undecane Core

IntermediateSynthetic StrategyTarget MoleculeReference
1-Azaspiro[5.5]undecane derivativeHg(OTf)₂-catalyzed cycloisomerization and SmI₂-mediated ring expansionHistrionicotoxin alkaloids rsc.org
Substituted 1-azaspiro[5.5]undecaneIntramolecular nitrone cycloadditionHistrionicotoxin 285A tandfonline.com
Bicyclo[5.4.0] systemDienyne metathesis followed by functionalization(-)-Histrionicotoxin nih.gov

Exploration of Structure Activity Relationships Sar in 1 Azaspiro 5.5 Undecan 4 One Analogs for Biological Target Interaction Pre Clinical Focus

SAR Studies in Enzyme Inhibition by Spirocyclic Ketones and Analogs

The rigid, defined orientation of substituents on the spirocyclic framework allows for precise probing of enzyme active sites. SAR studies have been pivotal in optimizing the inhibitory activity of 1-Azaspiro[5.5]undecan-4-one analogs against a range of clinically relevant enzymes.

Urease

Spiro-pyrimidinethiones and spiro-pyrimidinones derived from barbituric acid have been investigated as urease inhibitors. researchgate.net Computational docking studies suggest that the inhibitory mechanism involves the coordination of a carbonyl group from the spiro molecule with the two nickel atoms in the urease active site. researchgate.net Further interactions are established through hydrogen bonds with key amino acid residues. The structure-activity relationship indicates that substitutions on the barbiturate ring and the nature of the aromatic aldehyde used in the synthesis significantly impact the inhibitory potency. researchgate.net

Poly(ADP-ribose) Polymerase-1 (PARP-1)

In the development of PARP-1 inhibitors, spirocyclic structural elements have been incorporated to enhance potency and pharmacokinetic properties. For instance, in a series of tetrahydropyridopyridazinone inhibitors, the inclusion of an NH group within the tetrahydropyridyl ring, a feature related to the azaspiro core, was found to improve pharmacokinetic profiles compared to carbon-based analogs. nih.gov Modifications to the core scaffold, including the addition of bulky substituents, can influence the allosteric regulation of PARP-1, promoting its retention on DNA breaks and enhancing therapeutic effect. researchgate.net

Lysine-Specific Demethylase 1 (LSD1)

Conformational restriction through the introduction of a spiro ring system has proven to be a highly effective strategy for developing potent LSD1 inhibitors based on the tranylcypromine scaffold. rsc.orgnih.gov A simple spirocyclic analog of tranylcypromine demonstrated a 28- to 129-fold increase in potency against the LSD1 enzyme compared to the parent compound. rsc.orgnih.gov

Further SAR exploration involved adding various substituted benzyl groups to the amino group of the spirocyclic core. This led to the identification of 2',3'-dihydrospiro[cyclopropane-1,1'-inden]-2-amines with nanomolar inhibitory activity and excellent selectivity against related enzymes like MAO-A, MAO-B, and LSD2. nih.gov The stereochemistry of the substituents is crucial; for example, the cis-isomer of a trisubstituted benzyl analogue was found to be 3-fold more potent than the trans-isomer. rsc.org

Table 1: SAR of Spirocyclic LSD1 Inhibitors

CompoundModificationLSD1 IC50Key Finding
Tranylcypromine (tPCPA)Parent Compound~200 µMBaseline activity. rsc.org
Spirocyclic tPCPA Analog (8b)Simple spiro[cyclopropane-1,1'-indene] core1.55 µM>120-fold increase in potency over tPCPA. rsc.orgnih.gov
Unsubstituted 3-pyridylmethyl analog (21b)Addition of 3-pyridylmethyl group to amino39 nM39-fold more potent than the simple spiro analog (8b). rsc.org
2-Methoxy-3-pyridylmethyl analog (22b)Addition of methoxy group to pyridylmethyl10 nM3-fold more potent than the trans-isomer (22a). rsc.org

Monoacylglycerol Lipase (MAGL)

Structure-based drug discovery has led to the development of novel spiro chemical series as potent and reversible inhibitors of MAGL. nih.gov Starting from a hit compound, various spiro scaffolds such as azetidine-lactam and cyclobutane-lactam were designed as bioisosteres of a 3-oxo-3,4-dihydro-2H-benzo[b] nih.govmdpi.comoxazin-6-yl moiety. nih.govebi.ac.uk This approach resulted in compounds with higher lipophilic ligand efficiency. Optimization of the left-hand side of the molecule afforded a promising inhibitor with an IC50 of 6.2 nM, good oral absorption, and the ability to penetrate the blood-brain barrier. nih.gov

Trypanothione Reductase (TR)

Spiro-containing derivatives have been identified as a promising class of inhibitors for Trypanothione Reductase (TR), a key enzyme in the redox metabolism of Trypanosomatid parasites. nih.govnih.gov These compounds are competitive inhibitors with respect to the trypanothione substrate. nih.gov X-ray crystallography has revealed that these inhibitors bind in a hydrophobic pocket near the catalytic histidine residue. nih.gov A crucial aspect of their therapeutic potential is their selectivity; they show no significant activity against the structurally similar human glutathione reductase (hGR), which is essential for minimizing host toxicity. nih.govnih.gov The spiro scaffold is considered an attractive starting point for developing treatments for the central nervous system stage of Human African Trypanosomiasis. nih.gov

HMG-CoA Reductase

While direct SAR studies of this compound analogs on HMG-CoA reductase are not extensively documented in preclinical literature, the principles of HMG-CoA reductase inhibition by statins offer relevant insights. The inhibitory activity of statins relies on a 3,5-dihydroxycarboxylate group that mimics the tetrahedral intermediate formed during the enzymatic reaction. youtube.com The core ring structure, often a substituted decahydronaphthalene system in first-generation statins, is crucial for positioning this pharmacophore in the active site. youtube.compharmacy180.com Any potential spirocyclic inhibitor would likely need to incorporate a similar HMG-CoA-mimicking side chain, with the spirocyclic core serving to optimize binding interactions and physicochemical properties.

Murine Double Minute 2 (MDM2)

Spirooxindoles represent a major class of small-molecule inhibitors targeting the p53-MDM2 protein-protein interaction. mdpi.comresearchgate.net The spiro scaffold is critical for orienting key phenyl groups into the hydrophobic pockets of MDM2 that normally accommodate p53 residues. SAR studies have shown that substitutions on the oxindole ring are critical for potency and pharmacokinetics. For instance, the addition of a fluorine atom adjacent to a chlorine on the oxindole ring generally improves the pharmacokinetic profile. nih.gov Modifications leading to compounds like MI-1061 have resulted in potent (Ki = 0.16 nM), orally bioavailable inhibitors capable of achieving tumor regression in xenograft models. researchgate.net

SAR Investigations for Receptor Binding Modulation by Azaspiro Undecanone Derivatives (e.g., Sigma-1 Receptor)

(Information for this section is not sufficiently available in the provided search results to generate a detailed and accurate summary.)

SAR in Antimicrobial Activity Exploration of Azaspirocyclic Derivatives (Pre-clinical)

(Information for this section is not sufficiently available in the provided search results to generate a detailed and accurate summary.)

SAR in Anticonvulsant Activity Assessment of Spirocyclic Imides (Pre-clinical)

(Information for this section is not sufficiently available in the provided search results to generate a detailed and accurate summary.)

SAR in Antiviral Activity Investigations of Spirocyclic Thiopyrimidinones (Pre-clinical)

(Information for this section is not sufficiently available in the provided search results to generate a detailed and accurate summary.)

SAR Related to Neuropharmacological Target Exploration (Pre-clinical)

(Information for this section is not sufficiently available in the provided search results to generate a detailed and accurate summary.)

SAR in Immunomodulatory Agent Development (Pre-clinical)

(Information for this section is not sufficiently available in the provided search results to generate a detailed and accurate summary.)

Q & A

What are the key synthetic strategies for constructing the 1-azaspiro[5.5]undecan-4-one framework?

Basic Research Focus
The core spirocyclic scaffold can be synthesized via two primary routes:

  • One-Step Cycloisomerization : A Hg(OTf)₂-catalyzed reaction converts linear amino ynone substrates into the spirocyclic framework efficiently, enabling rapid access to histrionicotoxin analogues .
  • Divergent Multi-Step Synthesis : A nine-step approach from a known aldehyde precursor allows stereochemical diversification, producing diastereomers with distinct biological activities (e.g., α4β2-nAChR antagonism) .
    Methodological Insight : The choice between these methods depends on the desired stereochemical complexity and downstream applications.

How can stereochemical diversity be achieved in synthesizing this compound derivatives?

Advanced Research Focus
Stereochemical control is critical for biological activity modulation. Key strategies include:

  • Substrate Engineering : Linear precursors with chiral centers or protected functional groups guide spirocyclization stereochemistry .
  • Catalytic Asymmetric Synthesis : Rh-catalyzed reactions using N-sulfonyl triazoles and azirines enable stereoselective formation of spirocycles via ylide intermediates .
    Data Highlight : Diastereomers of perhydrohistrionicotoxin (pHTX) exhibit up to 10-fold differences in nAChR antagonism, underscoring the importance of stereochemical precision .

What analytical techniques are critical for characterizing this compound derivatives?

Basic Research Focus
Structural validation requires multi-modal analysis:

  • NMR Spectroscopy : ¹H/¹³C-NMR and 2D techniques (COSY, HMQC, HMBC) resolve spirocyclic connectivity and stereochemistry .
  • Chromatography : Rf values (e.g., 0.36–0.49 in TLC) and GC-MS assess purity and diastereomeric ratios (dr = 52/48 to 57/43) .
    Best Practice : Combine these methods with optical rotation ([α]D) measurements to confirm enantiomeric purity .

How do stereoisomers of this compound analogues affect biological activity?

Advanced Research Focus
Stereochemistry directly influences receptor interactions:

  • Case Study : Certain pHTX diastereomers show enhanced antagonism on chicken α4β2-nAChRs compared to the parent compound, likely due to altered binding conformations .
  • Mechanistic Insight : Molecular docking and NOE experiments can map stereochemical contributions to receptor selectivity .
    Research Gap : Further in vivo studies are needed to correlate stereochemistry with pharmacokinetic profiles.

How can researchers optimize reaction conditions to improve yields in spirocyclic compound synthesis?

Methodological Focus
Yield optimization strategies include:

  • Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) and transition-metal catalysts (Hg²⁺, Rh²⁺) enhance cyclization efficiency .
  • Temperature Control : Lower temperatures (0–25°C) mitigate side reactions during sensitive steps like azirine ring-opening .
    Data-Driven Example : Adjusting reaction time and stoichiometry improved yields of spiroketals from 26% to 38% in multi-step syntheses .

What catalytic methods are effective for spiroannulation reactions?

Advanced Research Focus
Recent advances highlight:

  • Hg(OTf)₂ Catalysis : Enables one-step spirocyclization of ynones, critical for scalable synthesis of natural product analogues .
  • Rhodium-Mediated Cycloaddition : Facilitates stereoselective spiroannulation via carbene transfer and ylide rearrangements .
    Limitation : Hg-based catalysts pose toxicity concerns, necessitating greener alternatives (e.g., Au or Pd systems).

Tables for Key Data Comparison

Synthetic Method Yield RangeStereochemical ControlKey Reference
Hg(OTf)₂ Cycloisomerization70–85%Moderate
Rh-Catalyzed Annulation50–65%High
Multi-Step Divergent Synthesis16–38%High
Analytical Technique ApplicationExample Data
¹H/¹³C-NMRStructural confirmationδ 2.1–4.5 ppm (spiro carbons)
GC-MSPurity assessmentm/z 206.075 (C₉H₁₂F₂O₃)
Optical RotationEnantiomeric purity[α]D = -77.2°

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.